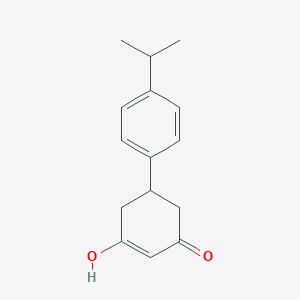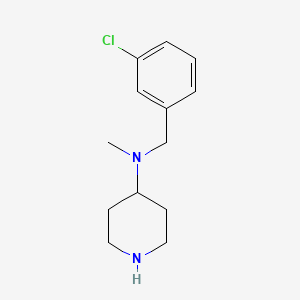![molecular formula C19H24N4O3 B3082016 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid CAS No. 1119449-97-6](/img/structure/B3082016.png)
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Vue d'ensemble
Description
“4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid” is a chemical compound with the molecular formula C19H24N4O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 356.42 g/mol . The InChIKey, a unique identifier for chemical substances, is UCFZVQHKTRSZMM-UHFFFAOYSA-N . For a detailed molecular structure, you may refer to specialized chemical databases or software.Physical And Chemical Properties Analysis
The exact mass of this compound is 220.121177757 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . The XLogP3-AA, a measure of the compound’s lipophilicity, is -0.9 .Applications De Recherche Scientifique
Green Synthesis Approaches
A green approach using nanocrystalline titania-based sulfonic acid material has been developed for synthesizing derivatives involving 4-methylpiperazin-1-yl quinoline. This method is noted for its effectiveness and cost-efficiency, suitable for large-scale production (Murugesan, Gengan, & Krishnan, 2016).
Synthesis of Complex Derivatives
Efficient syntheses of complex derivatives, including tetrahydro-oxopyrrolo-quinoline and tetrahydro-oxopyrido-quinoline carboxylic acids, have been described. These compounds are synthesized via condensation and cyclization reactions (Chu & Claiborne, 1987).
Anticancer Activity
Research on substituents in 1-(4-methylpiperazin-1-yl)isoquinolines has shown that the nature of the heterocyclic substituent significantly influences anticancer activity. Certain derivatives demonstrated high levels of activity, indicating potential for anticancer drug development (Konovalenko et al., 2022).
Anti-Malarial Applications
A 4-aminoquinoline derivative with a methylpiperazin moiety showed curative activity against chloroquine-resistant malaria. This discovery suggests potential for blood schizonticidal agents in malaria chemotherapy (Dola et al., 2016).
Antibacterial and Antifungal Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives with a quinolin-4-yl moiety were synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising antibacterial and antifungal activities (Holla et al., 2006).
Synthesis and Characterization of Complex Compounds
Studies on the synthesis of complex compounds such as tetrahydrothiazoloquinoline derivatives and benzoxazoloquinoline carboxylic acids have been conducted. These involve multi-step synthesis processes and provide insights into the structural and chemical properties of these derivatives (Rádl, 1997); (Chung & Kim, 1995).
Mécanisme D'action
Target of Action
Similar compounds with a methylpiperazine fragment have been associated withlymphocyte signaling and cell adhesion proteins . These proteins play crucial roles in immune response and cellular interactions, respectively.
Mode of Action
It’s known that compounds with a methylpiperazine fragment can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s conformation and function.
Biochemical Pathways
Compounds with similar structures have been associated with pathways related tobone resorption and osteoclast differentiation . These pathways are crucial for bone remodeling and homeostasis.
Pharmacokinetics
It’s known that the compound exists in multiple forms, including anhydrous polymorphic forms and solvates . These different forms could potentially influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been shown to have effects oncellular signaling and adhesion , which could potentially influence a variety of cellular processes and responses.
Action Environment
It’s known that the compound’s structure can form hydrogen bonds , which could potentially be influenced by environmental factors such as pH and temperature.
Propriétés
IUPAC Name |
4-[[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-11-17(23-9-7-22(2)8-10-23)21-16-4-3-14(12-15(13)16)20-18(24)5-6-19(25)26/h3-4,11-12H,5-10H2,1-2H3,(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIUZOIGXKYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)
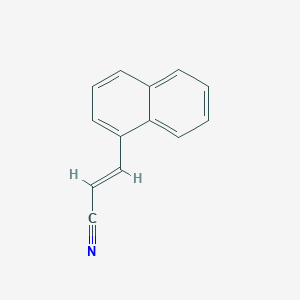
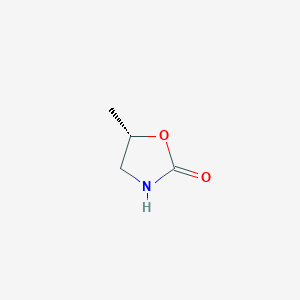
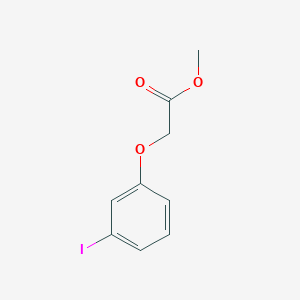
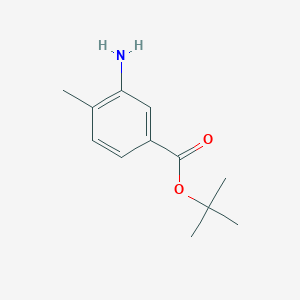
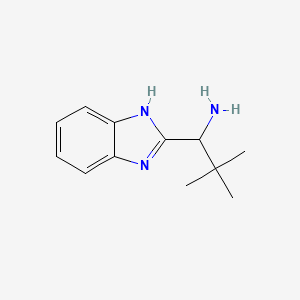
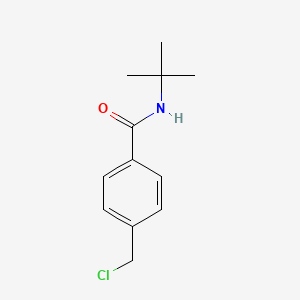

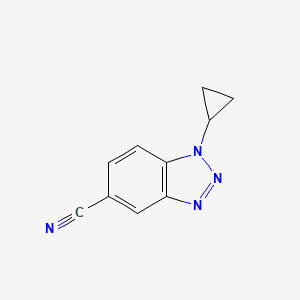
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)
![3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B3081996.png)
